Fanapanel

Glutamate receptor pharmacology Receptor selectivity AMPA antagonist tool compounds

Fanapanel (ZK-200775/MPQX) is the only quinoxalinedione AMPA antagonist engineered for aqueous solubility via a strategic methylphosphonate modification—eliminating the precipitation-mediated renal toxicity that rendered NBQX and YM-90K clinically unusable. Its >4-hour therapeutic window in permanent MCAO models enables clinically realistic delayed-treatment protocols. With 2,656-fold AMPA/NMDA binding selectivity and empirically validated THRD50 dosing (2.9 mg/kg i.v. for AMPA-induced seizures), Fanapanel ensures unambiguous pharmacological attribution. Ideal for stroke and anticonvulsant research requiring IV/IP administration without confounding organic co-solvents.

Molecular Formula C14H15F3N3O6P
Molecular Weight 409.25 g/mol
CAS No. 161605-73-8
Cat. No. B1684397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFanapanel
CAS161605-73-8
Synonyms(1,2,3,4-tetrahydro-7-morpholinyl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-yl)methylphosphonate
ZK 200775
ZK-200775
ZK200775
Molecular FormulaC14H15F3N3O6P
Molecular Weight409.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O
InChIInChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25)
InChIKeyWZMQMKNCWDCCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light brown solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fanapanel (CAS 161605-73-8) Technical Procurement Overview for AMPA Receptor Research


Fanapanel (also designated ZK-200775 or MPQX) is a quinoxalinedione derivative that functions as a competitive antagonist at the AMPA subtype of glutamate receptors [1]. Developed by Schering AG, this small molecule (MW 409.25 g/mol) reached Phase II clinical investigation for acute ischemic stroke and visual acuity indications [2]. The compound incorporates a strategically positioned methylphosphonate group within the quinoxalinedione scaffold—a structural modification that preserves AMPA receptor binding potency while addressing the critical solubility limitations that plagued earlier-generation quinoxalinedione AMPA antagonists [3].

Why Fanapanel (ZK-200775) Cannot Be Interchanged with Other Quinoxalinedione AMPA Antagonists


AMPA antagonists sharing the quinoxalinedione core scaffold—including NBQX, YM-90K, and PNQX—exhibit fundamentally divergent physicochemical, pharmacokinetic, and safety profiles that preclude generic substitution [1]. The critical differentiator is that unmodified quinoxalinediones are essentially water-insoluble, leading to precipitation-mediated renal toxicity that rendered earlier compounds clinically unusable despite potent in vitro activity [2]. Fanapanel's methylphosphonate modification confers aqueous solubility without compromising AMPA receptor selectivity—a property not shared by predecessor compounds [3]. Consequently, substituting Fanapanel with NBQX or other first-generation quinoxalinediones would introduce confounding variables including differential solubility, altered blood-brain barrier penetration kinetics, and distinct toxicity signatures.

Quantitative Comparative Evidence: Fanapanel (ZK-200775) vs. AMPA Antagonist Alternatives


AMPA vs. NMDA Receptor Selectivity: Fanapanel's 2,656-Fold Discrimination vs. NBQX's Metabolic Instability

Fanapanel exhibits a 34-fold binding selectivity for AMPA receptors over NMDA receptors, with Ki values of 3.2 nM (quisqualate/AMPA site) and 8.5 μM (NMDA site) . This translates to a calculated 2,656-fold discrimination in binding affinity. In contrast, the widely used comparator NBQX demonstrates poor AMPA vs. NMDA selectivity following systemic administration due to in vivo metabolic conversion to a less selective metabolite [1]. In rat spinal cord electrophysiology assays, systemic NBQX showed significantly reduced selectivity for AMPA-mediated responses compared to iontophoretically applied NBQX, whereas competitive AMPA antagonists with improved metabolic stability avoid this confounding variable [1].

Glutamate receptor pharmacology Receptor selectivity AMPA antagonist tool compounds

Aqueous Solubility: Fanapanel's Methylphosphonate Modification vs. Insoluble First-Generation Quinoxalinediones

Fanapanel incorporates a methylphosphonate group into the quinoxalinedione scaffold—a modification specifically designed to overcome the critical solubility defect of earlier compounds [1]. First-generation quinoxalinedione AMPA antagonists (e.g., NBQX, YM-90K) are virtually insoluble in aqueous media, a property that caused precipitation within renal tubules and subsequent nephrotoxicity upon systemic administration [2]. This solubility barrier rendered earlier compounds unusable for human therapeutic development and complicates their application in certain in vivo research protocols [2]. Fanapanel's phosphonate substitution confers water solubility while preserving AMPA receptor binding potency and selectivity [1].

Drug formulation Physicochemical properties In vivo dosing

Therapeutic Time Window: Fanapanel >4 Hours vs. NBQX <2 Hours in Focal Ischemia

In the rat permanent middle cerebral artery occlusion (MCAO) model, Fanapanel demonstrates a therapeutic time window exceeding 4 hours when administered as a delayed treatment [1]. The compound reduced cortical infarct volume by 24-34% when infused at 0.1-10 mg/kg/h for 6 hours, with efficacy maintained even when treatment initiation was delayed by 1-5 hours post-occlusion (20-30% infarct reduction) . By comparison, the quinoxalinedione AMPA antagonist NBQX exhibits a therapeutic window of less than 2 hours in the same permanent MCAO model [2].

Stroke research Neuroprotection Therapeutic window

In Vivo Anticonvulsant Potency: Fanapanel THRD50 2.9 mg/kg (AMPA-Induced) and 1.6 mg/kg (Kainate-Induced) Seizure Threshold Elevation

Fanapanel elevates the threshold for AMPA-induced clonic seizures in mice with a THRD50 (threshold dose producing a 50% increase in seizure threshold) of 2.9 mg/kg i.v. (95% CI: 1.7-4.6 mg/kg) and for kainate-induced seizures with a THRD50 of 1.6 mg/kg i.v. (95% CI: 1.3-2.0 mg/kg) . In contrast, the threshold for NMDA-induced seizures required a substantially higher dose (THRD50 24.1 mg/kg i.v., 95% CI: 21.9-26.5 mg/kg), demonstrating in vivo functional selectivity consistent with in vitro binding data [1]. This NMDA-seizure THRD50 is approximately 8.3-fold higher than the AMPA-seizure threshold dose, confirming that anticonvulsant activity is mediated primarily through AMPA receptor antagonism rather than NMDA receptor blockade [1].

Epilepsy models Seizure threshold Anticonvulsant screening

Clinical Safety Profile: Fanapanel's Documented S-100B Elevation and Neurological Worsening in Phase II Stroke Trial

In a Phase II multicenter, double-blind, randomized, placebo-controlled trial (N=61 patients with acute ischemic stroke), Fanapanel (ZK-200775) administration was associated with transient worsening of neurological condition and elevation of serum S-100B levels, a peripheral marker of glial cell damage [1]. The trial was terminated prematurely for safety reasons [2]. This safety signal—transient neurological deterioration with biomarker evidence of glial toxicity—distinguishes Fanapanel from other AMPA antagonists that have not undergone similarly rigorous clinical safety evaluation, such as NBQX and GYKI 53655, which lack human safety data in stroke populations [3].

Clinical trial data Safety pharmacology Translational neuroscience

Functional AMPA Current Inhibition: Fanapanel IC50 21 nM (AMPA-Induced Currents) with Comparative Selectivity Over Kainate and NMDA

Fanapanel inhibits AMPA-induced currents in rat cortical slice preparations with an IC50 of 21 nM . In the same experimental system, inhibition of kainate-induced currents requires an IC50 of 27 nM, while NMDA-induced current inhibition requires >1 μM . This functional potency profile demonstrates a >47.6-fold selectivity for AMPA over NMDA in electrophysiological assays (1000 nM / 21 nM ≈ 47.6). For comparison, binding affinity measurements (Ki) yield values of 3.2 nM (quisqualate/AMPA), 100 nM (kainate), and 8.5 μM (NMDA), confirming that functional antagonism closely tracks receptor binding affinity .

Electrophysiology Ionotropic glutamate receptors Functional antagonist potency

Evidence-Based Application Scenarios for Fanapanel (ZK-200775) Procurement


Preclinical Stroke and Cerebral Ischemia Studies Requiring Extended Therapeutic Window

Fanapanel's >4-hour therapeutic window in permanent MCAO models [1] makes it the preferred AMPA antagonist for stroke research protocols where delayed intervention mimics clinically realistic treatment timelines. Unlike NBQX (therapeutic window <2 hours), Fanapanel enables experimental designs incorporating treatment delays up to 5 hours post-occlusion while maintaining 20-30% infarct volume reduction .

In Vivo Neuropharmacology Studies Requiring Water-Soluble AMPA Antagonist Formulation

When experimental protocols require intravenous or intraperitoneal administration without organic co-solvents that may independently affect neuronal function, Fanapanel's methylphosphonate-mediated water solubility [2] provides a critical advantage over first-generation quinoxalinediones (NBQX, YM-90K), which are essentially insoluble in aqueous vehicles and may precipitate in vivo causing renal toxicity [2].

AMPA Receptor Selectivity Validation in Mixed Glutamatergic Systems

For experiments requiring unambiguous attribution of observed effects to AMPA (rather than NMDA) receptor blockade, Fanapanel's 2,656-fold binding selectivity and 34-fold functional selectivity provide superior pharmacological resolution compared to NBQX, whose AMPA/NMDA selectivity degrades following systemic administration due to metabolic conversion [3].

Epilepsy and Seizure Model Studies with Validated In Vivo Dosing Benchmarks

Fanapanel's published THRD50 values (2.9 mg/kg i.v. for AMPA-induced seizures; 1.6 mg/kg i.v. for kainate-induced seizures) provide researchers with empirically validated dosing parameters for anticonvulsant studies—quantitative benchmarks not uniformly established for other quinoxalinedione AMPA antagonists, enabling reproducible dose selection across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fanapanel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.